molecular formula C10H11ClN2O2 B11684750 2-(4-chlorophenoxy)-N'-[(E)-ethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-ethylidene]acetohydrazide

Cat. No.: B11684750
M. Wt: 226.66 g/mol
InChI Key: STBPBOIJRQIRQR-SWGQDTFXSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and an ethylideneacetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with acetaldehyde under reflux conditions to yield the final product. The reaction conditions include:

  • Step 1: Formation of 2-(4-chlorophenoxy)acetohydrazide

      Reagents: 4-chlorophenoxyacetic acid, hydrazine hydrate

      Conditions: Reflux in ethanol for several hours

      Product: 2-(4-chlorophenoxy)acetohydrazide

  • Step 2: Formation of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide

      Reagents: 2-(4-chlorophenoxy)acetohydrazide, acetaldehyde

      Product: 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Ammonia or primary amines in ethanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular processes.

    Disrupting Cell Membranes: Affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid
  • 2-(4-chlorophenoxy)acetohydrazide
  • 2-(4-chlorophenoxy)-N’-[(E)-methylidene]acetohydrazide

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-ethylideneamino]acetamide

InChI

InChI=1S/C10H11ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h2-6H,7H2,1H3,(H,13,14)/b12-2+

InChI Key

STBPBOIJRQIRQR-SWGQDTFXSA-N

Isomeric SMILES

C/C=N/NC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CC=NNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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